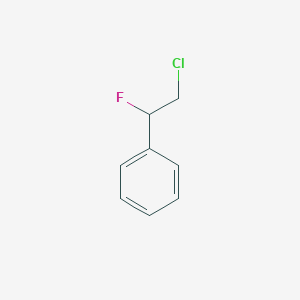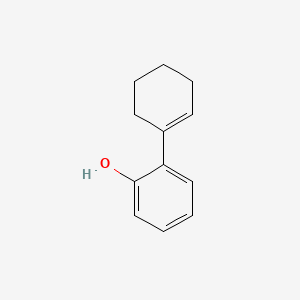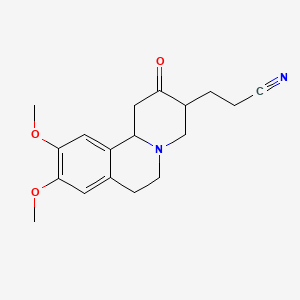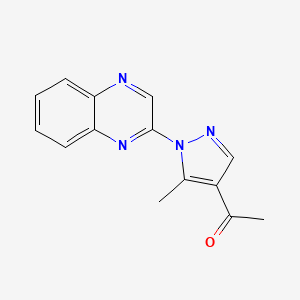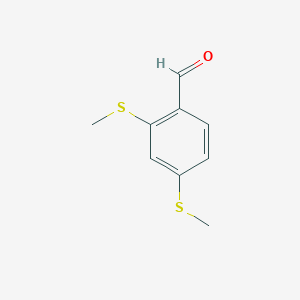
2-Tert-butyl-4-methylphenol;phosphorous acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-4-methylphenol, also known as 2-tert-butyl-p-cresol, is an organic compound with the molecular formula C11H16O. It is a phenolic compound characterized by a tert-butyl group and a methyl group attached to a benzene ring. Phosphorous acid, on the other hand, is a phosphorus oxoacid with the formula H3PO3. When combined, these compounds form a unique chemical entity with diverse applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Tert-butyl-4-methylphenol can be synthesized through the alkylation of phenol with isobutene in the presence of an acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product .
Phosphorous acid is commonly prepared by the hydrolysis of phosphorus trichloride (PCl3) with water. The reaction is exothermic and must be carefully controlled to prevent the formation of unwanted by-products .
Industrial Production Methods
In industrial settings, 2-tert-butyl-4-methylphenol is produced in large quantities using continuous flow reactors to maintain consistent reaction conditions and high yields. Phosphorous acid is manufactured through the controlled hydrolysis of phosphorus trichloride in specialized reactors designed to handle the exothermic nature of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
2-Tert-butyl-4-methylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions typically yield phenolic derivatives with altered functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Phosphorous acid participates in:
Oxidation: It can be oxidized to phosphoric acid (H3PO4).
Reduction: It acts as a reducing agent in various chemical reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Reduced phenolic derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Applications De Recherche Scientifique
2-Tert-butyl-4-methylphenol and phosphorous acid have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of various organic compounds and polymers.
Biology: Employed in studies of antioxidant properties and their effects on biological systems.
Industry: Utilized as stabilizers in plastics, rubber, and other materials to prevent oxidative degradation.
Mécanisme D'action
2-Tert-butyl-4-methylphenol exerts its effects primarily through its antioxidant properties. It scavenges free radicals and prevents oxidative damage to cells and tissues. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized by the phenolic compound .
Phosphorous acid acts as a reducing agent, participating in redox reactions that modulate various biochemical pathways. It can donate electrons to oxidizing agents, thereby reducing them and altering their reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Cresol (4-methylphenol): Similar structure but lacks the tert-butyl group, resulting in different chemical properties.
2,6-Di-tert-butyl-4-methylphenol: Contains two tert-butyl groups, providing enhanced antioxidant properties compared to 2-tert-butyl-4-methylphenol.
Uniqueness
2-Tert-butyl-4-methylphenol is unique due to its specific combination of tert-butyl and methyl groups, which confer distinct chemical and physical properties. Its antioxidant activity is particularly notable, making it valuable in various applications where oxidative stability is crucial .
Propriétés
Numéro CAS |
21177-86-6 |
|---|---|
Formule moléculaire |
C33H51O6P |
Poids moléculaire |
574.7 g/mol |
Nom IUPAC |
2-tert-butyl-4-methylphenol;phosphorous acid |
InChI |
InChI=1S/3C11H16O.H3O3P/c3*1-8-5-6-10(12)9(7-8)11(2,3)4;1-4(2)3/h3*5-7,12H,1-4H3;1-3H |
Clé InChI |
RGCQLMRZUKSOSO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)C(C)(C)C.CC1=CC(=C(C=C1)O)C(C)(C)C.CC1=CC(=C(C=C1)O)C(C)(C)C.OP(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



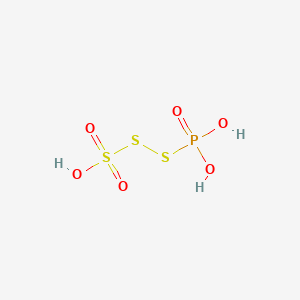
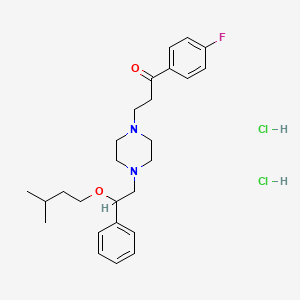
![1,2-dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14708659.png)


![(Phenylimino)({[phenyl(pyridin-2-yl)methylidene]amino}oxy)methanol](/img/structure/B14708669.png)
